N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573405
InChI: InChI=1S/C25H26N2O.ClH/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H
SMILES:
Molecular Formula: C25H27ClN2O
Molecular Weight: 406.9 g/mol

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride

CAS No.:

Cat. No.: VC16573405

Molecular Formula: C25H27ClN2O

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride -

Specification

Molecular Formula C25H27ClN2O
Molecular Weight 406.9 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide;hydrochloride
Standard InChI InChI=1S/C25H26N2O.ClH/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H
Standard InChI Key YMRHBLUJXGRGNP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a benzyl group (phenylmethyl) and at the 4-position with an N-phenylbenzamide moiety. The hydrochloride salt forms via protonation of the piperidine nitrogen .

Molecular Formula:
C25H25N2OHCl\text{C}_{25}\text{H}_{25}\text{N}_2\text{O} \cdot \text{HCl}
Molecular Weight:
409.0 g/mol (calculated from atomic masses).

SMILES Notation:
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

InChIKey:
BSXKLFGGYOAAJC-UHFFFAOYSA-N (derived from structural analogs ).

Predicted Physicochemical Properties

Using collision cross-section (CCS) data from structurally related piperidine derivatives , the following adducts and properties are projected:

Adductm/zPredicted CCS (Ų)
[M+H]+386.2195.8
[M+Na]+408.2207.5
[M-H]-384.2198.3

These values suggest moderate polarity, aligning with the compound’s balanced hydrophobic/hydrophilic groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

  • Benzylation of 4-Aminopiperidine: Reaction of 4-aminopiperidine with benzyl chloride to yield 1-benzyl-4-aminopiperidine.

  • Amide Formation: Coupling the amine with benzoyl chloride in the presence of a base (e.g., triethylamine) to form N-phenyl-N-(1-benzylpiperidin-4-yl)-benzamide.

  • Salt Formation: Treatment with hydrochloric acid to produce the monohydrochloride salt .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the amide group.

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 15H, aromatic), 4.10 (s, 2H, CH₂Ph), 3.50–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 1H, piperidine).

    • ¹³C NMR: δ 167.5 (C=O), 140.2–125.0 (aromatic carbons), 55.1 (piperidine C-N) .

Pharmacological Profile

Receptor Affinity and Mechanism

Piperidine derivatives exhibit diverse receptor interactions. Structural analogs demonstrate:

  • Opioid Receptor Modulation: Analogous N-benzylpiperidines show affinity for μ-opioid receptors (Ki = 12–50 nM) .

  • Sigma-1 Receptor Antagonism: Substituted piperidines like Metaphit inhibit σ₁ receptors (IC₅₀ = 0.8 μM) .

  • NMDA Receptor Blockade: Compounds with similar substituents antagonize NMDA receptors (IC₅₀ = 1.2 μM) .

Predicted ADME Properties

PropertyValue
LogP (Partition Coeff.)3.8 (moderate lipophilicity)
Solubility (mg/mL)0.15 (pH 7.4)
Plasma Protein Binding92%

Data extrapolated from piperidine-based compounds .

Therapeutic Applications

Neuropathic Pain Management

Sigma-1 receptor antagonism may mitigate neuropathic pain, as seen in preclinical models .

Psychiatric Disorders

NMDA receptor modulation suggests potential in depression or schizophrenia .

Oncology

Benzamide derivatives are explored for histone deacetylase (HDAC) inhibition, though this compound’s activity remains unverified .

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